molecular formula C7H14ClN3O B1480688 1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride CAS No. 2098097-74-4

1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride

Cat. No. B1480688
CAS RN: 2098097-74-4
M. Wt: 191.66 g/mol
InChI Key: GZRKNFPSOHFAMM-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .


Synthesis Analysis

In a study, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings was described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of azetidines can be analyzed using various spectroscopic techniques such as 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

Azetidines can undergo a variety of chemical reactions. For example, in the synthesis of new azetidine derivatives, the starting (N-Boc-azetidin-3-ylidene)acetate underwent a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary depending on the specific compound. For example, 3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride has a molecular weight of 190.63, is stored at 4°C, and comes in the form of a powder .

Scientific Research Applications

Drug Development

The azetidine ring, a key structural component of “1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride”, is often used in medicinal chemistry due to its bioactive properties . This compound can serve as a scaffold for developing new pharmaceuticals, particularly for targeting neurological disorders, as azetidine derivatives have been shown to cross the blood-brain barrier effectively.

Biological Activity Profiling

Azetidine derivatives are known for a variety of biological activities. They can be used to create libraries of compounds for high-throughput screening to identify potential therapeutic agents . This process involves synthesizing a diverse set of azetidine-containing molecules and testing them against a range of biological targets.

Chemical Synthesis

The compound can be used as an intermediate in organic synthesis. Its reactive sites allow for further functionalization, enabling the construction of complex molecules with potential applications in different fields of chemistry .

Safety and Hazards

The safety and hazards of azetidines can also vary depending on the specific compound. For example, 3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on azetidines could involve the synthesis and diversification of novel heterocyclic amino acid derivatives through various chemical reactions such as the Suzuki–Miyaura cross-coupling .

Mechanism of Action

properties

IUPAC Name

1-(azetidin-3-yl)-3-cyclopropylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c11-7(9-5-1-2-5)10-6-3-8-4-6;/h5-6,8H,1-4H2,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRKNFPSOHFAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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